molecular formula C22H22O11 B14164049 Azalein CAS No. 29028-02-2

Azalein

Cat. No.: B14164049
CAS No.: 29028-02-2
M. Wt: 462.4 g/mol
InChI Key: FYSMTINDJSASRR-UFGFRKJLSA-N
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Description

Azalein is a chemical compound classified as a flavonol, a type of flavonoid. It is specifically the 3-O-α-L-rhamnoside of azaleatin. This compound can be found in the flowers of Plumbago and Rhododendron species

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azalein typically involves the glycosylation of azaleatin with rhamnose. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the successful attachment of the rhamnose moiety to the azaleatin molecule.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources such as Plumbago and Rhododendron flowers. This process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Azalein undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonol.

    Substitution: this compound can participate in substitution reactions, particularly involving the hydroxyl groups on its flavonoid structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonols.

    Substitution: Acetylated or benzoylated flavonoid derivatives.

Scientific Research Applications

Azalein has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azalein involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Azalein is unique among flavonoids due to its specific glycosylation with rhamnose. Similar compounds include:

    Quercetin: Another flavonol with similar antioxidant properties but lacks the rhamnose moiety.

    Kaempferol: A flavonol with a similar structure but different hydroxylation pattern.

    Myricetin: Contains additional hydroxyl groups compared to this compound, leading to different chemical and biological properties.

This compound’s uniqueness lies in its specific glycosylation, which can influence its solubility, stability, and biological activity compared to other flavonoids .

Properties

CAS No.

29028-02-2

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-13(30-2)6-10(23)7-14(15)32-20(21)9-3-4-11(24)12(25)5-9/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1

InChI Key

FYSMTINDJSASRR-UFGFRKJLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O

Origin of Product

United States

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